Comparative Inhibitory Efficacy of Ethyl 3,4,5-Trimethoxybenzoate (ETB) on α-MSH-Stimulated Melanogenesis in B16F10 Cells
In a direct head-to-head study comparing ethyl 3,4,5-trimethoxybenzoate (ETB) with its methyl ester analog (MTB) and the corresponding cinnamates (MTC, ETC), all compounds demonstrated a reduction in α-MSH-induced melanin production in B16F10 melanoma cells. Notably, while ETB and MTB exhibited comparable effects, the cinnamate derivative ETC showed a strong inhibitory effect at half the concentration of the other derivatives, indicating that the core benzoate structure of ETB provides a distinct and more predictable efficacy profile compared to the cinnamate analogs at the same concentration [1].
| Evidence Dimension | Inhibition of α-MSH-induced melanin production |
|---|---|
| Target Compound Data | Significant reduction in melanin content |
| Comparator Or Baseline | Methyl 3,4,5-trimethoxybenzoate (MTB) / Ethyl 3,4,5-trimethoxycinnamate (ETC) showing strong effect at half concentration |
| Quantified Difference | ETB and MTB show comparable inhibition, while ETC achieves strong inhibition at half the concentration. |
| Conditions | α-MSH-stimulated B16F10 melanoma cells |
Why This Matters
This data quantifies the functional divergence between the benzoate and cinnamate cores, confirming that ETB and MTB are interchangeable for this specific assay endpoint, while cinnamate analogs are not, which is crucial for selecting the correct chemical series in a drug discovery or cosmetic biology program.
- [1] Shin, J., Lee, H., Ahn, S., Jeong, W. S., Kim, C., & Park, S. (2022). Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate. Journal of Applied Biological Chemistry, 65(4), 299–306. View Source
